N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound that serves as an important reagent in organic synthesis, particularly in the formation of nitrones and the protection of carbonyl groups. This compound is classified as a hydroxylamine derivative, featuring two trimethylsilyl groups attached to the nitrogen and oxygen atoms. Its unique structure allows for a variety of applications in synthetic organic chemistry.
N,O-Bis(trimethylsilyl)hydroxylamine can be synthesized from N-methylhydroxylamine hydrochloride, typically using silylating agents such as chlorotrimethylsilane or bis(trimethylsilyl)acetamide under alkaline conditions. The compound is commercially available from chemical suppliers like Sigma-Aldrich and is often utilized in laboratory settings for various synthetic applications .
This compound belongs to the class of organosilicon compounds, specifically categorized under silyl derivatives of hydroxylamines. It is notable for its reactivity in electrophilic amination reactions and its utility in protecting functional groups during multi-step syntheses.
The synthesis of N,O-bis(trimethylsilyl)hydroxylamine can be achieved through several methods:
The reaction conditions often include:
The presence of silicon atoms significantly influences the chemical properties of this compound, enhancing its stability and reactivity compared to traditional hydroxylamines.
N,O-bis(trimethylsilyl)hydroxylamine participates in various chemical reactions:
These reactions are characterized by high selectivity and yield, making N,O-bis(trimethylsilyl)hydroxylamine a valuable reagent in synthetic organic chemistry.
The mechanism by which N,O-bis(trimethylsilyl)hydroxylamine functions primarily involves its role as an electrophile in amination reactions. When reacting with nucleophiles such as higher-order cuprates, it facilitates the introduction of nitrogen functionalities into organic molecules.
The mechanism typically follows these steps:
Relevant data indicate that these properties make N,O-bis(trimethylsilyl)hydroxylamine suitable for use in various organic synthesis applications where moisture control is critical.
N,O-bis(trimethylsilyl)hydroxylamine has several notable applications in scientific research and industry:
N,O-Bis(trimethylsilyl)hydroxylamine is primarily synthesized through the silylation of hydroxylamine precursors using silicon-based reagents. Two dominant routes exist:
Hexamethyldisilazane (HMDS) Route: Hydroxylamine hydrochloride reacts with excess HMDS under reflux conditions. This method leverages the in situ generation of trimethylsilyl chloride (TMSCl) and ammonia, where TMSCl acts as the silylating agent. The reaction proceeds via nucleophilic displacement, yielding the target compound with typical purity >96% and isolated yields of 85-90% after distillation [6] [8]. Ammonia byproduct is continuously removed to drive the reaction to completion.
Chlorotrimethylsilane (TMSCl) Route: Direct treatment of hydroxylamine hydrochloride with TMSCl in the presence of a tertiary amine base (e.g., triethylamine) in anhydrous solvents like tetrahydrofuran or diethyl ether. This exothermic reaction requires temperature control (0-5°C) to suppress side products. Yields range from 75-85%, with the hydrochloride salt of the base removed by filtration [1] [6].
Table 1: Comparative Silylation Methods
Reagent System | Conditions | Yield (%) | Purity (%) | Key Byproducts |
---|---|---|---|---|
Hexamethyldisilazane | Reflux, 12-24h | 85-90 | >96 | Ammonium chloride |
Chlorotrimethylsilane/Triethylamine | 0-5°C, 1-2h | 75-85 | 90-95 | Triethylamine hydrochloride |
Both methods produce a colorless liquid with characteristic properties: density 0.83 g/mL, boiling point 78-80°C at 100 mmHg, and refractive index n20/D 1.411 [1] [8].
A specialized method employs "counterattack reagents" like hexamethyldisilane (Me₃SiSiMe₃) to form silicon-nitrogen bonds under milder conditions. This approach circumvents corrosive byproducts:
Table 2: Counterattack vs. Classical Silylation
Parameter | Counterattack (Me₃SiSiMe₃) | Classical (TMSCl) |
---|---|---|
Temperature | 40-60°C | 0-5°C |
Byproducts | None (volatile) | Triethylamine hydrochloride |
Reaction Time | 4-6h | 1-2h |
Scalability | Moderate | Excellent |
Industrial-scale synthesis demands precise parameter control:
Table 3: Large-Scale Process Parameters
Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0-5°C (TMSCl); 110-120°C (HMDS) | ±10% yield per 5°C deviation |
Solvent Water Content | <50 ppm | >95% purity achievable |
Distillation Pressure | 100 mmHg | Prevents thermal decomposition |
Reaction Time | 1-2h (TMSCl); 12-24h (HMDS) | Longer HMDS times increase yield |
Efficient precursor activation dictates silylation efficiency:
Neutralization pH significantly impacts outcomes. Below pH 6, silylation is incomplete; above pH 8, competitive hydrolysis dominates. The optimal pH range is 6.5-7.5, achievable via controlled addition of weak organic bases [6] [7].
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